4,5-Dihydrofuran-2-carbonitrile
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Overview
Description
4,5-Dihydrofuran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5NO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a nitrile group (-CN) attached to the second carbon of the furan ring, and it is partially hydrogenated at the 4th and 5th positions, making it a dihydrofuran derivative .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organic groups involved in the reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 4,5-Dihydrofuran-2-carbonitrile may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
In the context of the SM cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the SM cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Furan derivatives, which include 4,5-Dihydrofuran-2-carbonitrile, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Furan derivatives have been shown to exert effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan derivatives have been shown to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydrofuran-2-carbonitrile can be synthesized through various methods. One common approach involves the use of a tandem Knoevenagel–Michael–O-cyclization sequence. This method typically involves the reaction of aroyl acetonitriles with aromatic aldehydes in the presence of imidazolium ylide and a base such as triethylamine (Et3N) . The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the dihydrofuran ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored for sustainable production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with oxidized functional groups.
Reduction: Amino-substituted dihydrofuran derivatives.
Substitution: Various substituted dihydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dihydrofuran-2-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
- 2-(1-Benzofuran-2-yl)-5-propyl-4,5-diphenyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
Uniqueness
4,5-Dihydrofuran-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to other dihydrofuran derivatives, it offers a unique combination of structural features that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
2,3-dihydrofuran-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMRMSTYDMIIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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